Pyrrolidin-2-one (hydrogen tribromide)
Overview
Description
Pyrrolidin-2-one (hydrogen tribromide) is a chemical compound that features a five-membered lactam ring structure. This compound is known for its significant reactivity and versatility in organic synthesis. The presence of the pyrrolidin-2-one ring in various natural and synthetic compounds has garnered attention due to its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidin-2-one can be synthesized through several methods, including:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the reaction of acyclic precursors with amines, followed by cyclization to form the pyrrolidin-2-one ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-one. This process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the expansion of smaller ring structures to form the five-membered pyrrolidin-2-one ring.
Industrial Production Methods: Industrial production of pyrrolidin-2-one often involves the large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: Pyrrolidin-2-one can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of pyrrolidin-2-one can lead to the formation of pyrrolidine or other reduced products.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Pyrrolidine, amines.
Substitution Products: Halogenated pyrrolidin-2-one derivatives, alkylated derivatives.
Scientific Research Applications
Pyrrolidin-2-one (hydrogen tribromide) has a wide range of applications in scientific research, including:
Chemistry: Used as a versatile building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a precursor for biologically active compounds.
Medicine: Utilized in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrrolidin-2-one (hydrogen tribromide) involves its reactivity with various molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecule and the type of reaction taking place.
Comparison with Similar Compounds
Pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine: A saturated five-membered ring compound with similar reactivity but lacking the carbonyl group present in pyrrolidin-2-one.
Pyrrole: An aromatic five-membered ring compound with different electronic properties and reactivity compared to pyrrolidin-2-one.
Pyrrolidin-2,5-dione: A compound with two carbonyl groups, leading to different chemical behavior and applications.
Uniqueness: Pyrrolidin-2-one is unique due to its combination of a five-membered ring structure and a carbonyl group, which imparts distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
molecular bromine;pyrrolidin-2-one;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H7NO.Br2.BrH/c3*6-4-2-1-3-5-4;1-2;/h3*1-3H2,(H,5,6);;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWCNOMRTUONNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1.C1CC(=O)NC1.C1CC(=O)NC1.Br.BrBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Br3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
616-45-5 (Parent) | |
Record name | Pyrrolidin-2-one (hydrogen tribromide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052215120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00966591 | |
Record name | 3,4-Dihydro-2H-pyrrol-5-ol--bromine--hydrogen bromide (3/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52215-12-0 | |
Record name | Pyrrolidin-2-one (hydrogen tribromide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052215120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-2H-pyrrol-5-ol--bromine--hydrogen bromide (3/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidin-2-one (hydrogen tribromide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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